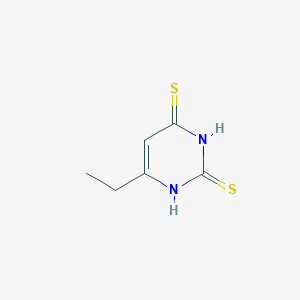

6-Ethylpyrimidine-2,4-dithiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZSQOQRZSHCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=S)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethylpyrimidine 2,4 Dithiol and Its Derivatives

Established Synthetic Routes to Pyrimidine-2,4-dithiols

Traditional methods for the synthesis of the pyrimidine-2,4-dithiol core rely on well-established organic reactions, primarily cyclocondensation and the chemical transformation of pre-existing pyrimidine (B1678525) rings.

Cyclocondensation Reactions in Pyrimidine Thiol Synthesis

Cyclocondensation reactions are a cornerstone for the construction of the pyrimidine nucleus. The most common approach involves the reaction of a three-carbon component with a reagent containing a N-C-N fragment, such as thiourea (B124793).

A prominent example of this strategy is the Biginelli reaction or a related multicomponent condensation. For the synthesis of a 6-substituted pyrimidine-2-thiol (B7767146), a β-keto ester is typically reacted with an aldehyde and thiourea. To achieve the 6-ethylpyrimidine scaffold, a suitable β-dicarbonyl compound containing the ethyl group, such as ethyl 3-oxopentanoate, can be condensed with thiourea. This initial cyclization typically yields a dihydropyrimidine derivative, which can then be oxidized to the aromatic pyrimidine ring. The second thiol group can be introduced in a subsequent step.

Key Features of Cyclocondensation for Pyrimidine Thiol Synthesis

| Feature | Description |

| Reactants | Typically a 1,3-dicarbonyl compound (or equivalent), an aldehyde, and thiourea or its derivative. |

| Mechanism | Involves a series of condensation and cyclization steps to form the heterocyclic ring. |

| Versatility | Allows for the introduction of various substituents on the pyrimidine ring by changing the starting materials. |

| Conditions | Often acid- or base-catalyzed and may require heating. |

This method provides a direct route to the core pyrimidine structure, with the substitution pattern being determined by the choice of the initial reactants.

Derivatization from Precursor Pyrimidines and Thiolation

An alternative and widely used strategy begins with a pre-formed pyrimidine ring, which is then chemically modified to introduce the desired thiol groups. A common precursor for 6-Ethylpyrimidine-2,4-dithiol is 6-ethyluracil (6-ethylpyrimidine-2,4(1H,3H)-dione). The carbonyl oxygen atoms of the uracil ring can be converted to sulfur atoms in a thionation reaction.

This transformation is typically accomplished using powerful thionating agents. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most common reagents for this purpose. The reaction involves heating the pyrimidine-2,4-dione with the thionating agent in a high-boiling inert solvent like pyridine or toluene. These reagents effectively replace the oxygen atoms of the carbonyl groups with sulfur, yielding the desired 2,4-dithiol derivative.

Comparison of Common Thionating Reagents

| Reagent | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₄S₁₀) | Readily available and potent. | Poor solubility in many organic solvents; can lead to side reactions. |

| Lawesson's Reagent | Better solubility in organic solvents compared to P₄S₁₀; often gives cleaner reactions and higher yields. | More expensive; byproducts can sometimes complicate purification. |

This derivatization approach is highly effective for synthesizing pyrimidine-dithiols from readily available pyrimidine-diones.

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for constructing complex heterocyclic molecules, including pyrimidine derivatives.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound synthesis, transition metals like palladium, copper, and iron can be employed in several ways:

Cross-Coupling for C6-Alkylation: A pre-formed pyrimidine ring bearing a leaving group (e.g., a halogen) at the C6 position can be coupled with an ethylating agent (e.g., ethylboronic acid or an organozinc reagent) using a palladium catalyst in reactions like the Suzuki or Negishi coupling.

Catalytic Cyclization: Transition metal catalysts can facilitate the cyclization of acyclic precursors to form the pyrimidine ring under milder conditions than traditional methods. These reactions often exhibit high regioselectivity and functional group tolerance.

These catalytic methods offer significant advantages, including milder reaction conditions, higher yields, and the ability to construct complex molecules that are difficult to access through classical routes.

Green Chemistry Principles in Dithiol Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. This technique is particularly effective for multicomponent reactions like the Biginelli synthesis.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation.

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis.

Catalyst-Free and Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, for instance by grinding the reactants together, which minimizes waste and simplifies product isolation.

These green methodologies offer powerful tools for developing more sustainable and efficient synthetic routes to pyrimidine-dithiols.

Functionalization and Derivatization Strategies of the this compound Scaffold

The thiol groups at the C2 and C4 positions of this compound are highly reactive and serve as excellent handles for further molecular elaboration. The nucleophilic nature of the sulfur atoms allows for a wide range of functionalization reactions.

S-Alkylation: The thiol groups can be readily alkylated by reaction with alkyl halides in the presence of a base. This reaction allows for the introduction of a vast array of side chains, creating a library of 2,4-bis(alkylthio)pyrimidine derivatives.

Oxidation: The thiol groups can be oxidized to form various sulfur-containing functional groups. Mild oxidation can lead to the formation of disulfide bridges, linking two pyrimidine molecules. Stronger oxidizing agents can convert the thiols to sulfonic acids, which are important functional groups in their own right.

Cyclization Reactions: The dithiol can act as a dinucleophile in reactions with dielectrophiles to construct new fused heterocyclic rings. For example, reaction with α,ω-dihaloalkanes could lead to the formation of macrocycles or other complex ring systems.

The ability to selectively modify the thiol groups provides a powerful strategy for tuning the chemical and physical properties of the this compound scaffold for various applications.

Chemical Transformations at the Thiol Functional Groups (e.g., S-alkylation, oxidation)

The thiol groups at the C2 and C4 positions of the pyrimidine ring are primary sites for chemical derivatization. These transformations are crucial for building more complex molecular architectures.

S-Alkylation: The sulfur atoms of pyrimidine-dithiols are readily alkylated. Studies on the closely related 2-methylpyrimidine-4,6-dithiol demonstrate that methylation can be controlled to achieve mono- or di-alkylation. publish.csiro.au Reaction with one equivalent of methyl iodide yields the mono-S-methylated product, 2-methyl-6-methylthiopyrimidine-4-thiol, while using two equivalents leads to the formation of the 4,6-bismethylthio derivative. publish.csiro.au This stepwise alkylation highlights the potential for creating unsymmetrically substituted pyrimidines, which are valuable intermediates for further synthesis. publish.csiro.au

Table 1: S-Alkylation of 2-Methylpyrimidine-4,6-dithiol

| Reagent | Equivalents | Product |

|---|---|---|

| Methyl Iodide | 1 | 2-Methyl-6-methylthiopyrimidine-4-thiol |

Data derived from studies on 2-methylpyrimidine-4,6-dithiol. publish.csiro.au

Oxidation: The sulfur atoms in the S-alkylated derivatives are susceptible to oxidation, which further enhances the synthetic utility of the pyrimidine scaffold. The oxidation of 4,6-bismethylthio-2-methylpyrimidine using m-chloroperbenzoic acid (m-CPBA) can be controlled by adjusting the stoichiometry of the oxidant. publish.csiro.aupublish.csiro.au This allows for the sequential formation of sulfinyl and sulfonyl groups, which are excellent leaving groups for nucleophilic substitution reactions. publish.csiro.au

The stepwise oxidation proceeds as follows:

1-2 equivalents of m-CPBA: Yields methylsulfinyl(methylthio)- and bis(dimethylsulfinyl)-pyrimidines. publish.csiro.au

3-4 equivalents of m-CPBA: Leads to the formation of methylsulfinyl(methylsulfonyl)- and ultimately the bismethylsulfonyl-pyrimidine. publish.csiro.au

These oxidized derivatives, particularly the sulfonyl compounds, are highly reactive towards nucleophiles, facilitating the introduction of a wide array of functional groups onto the pyrimidine ring. publish.csiro.au Oxidation can also be applied directly to the thiol groups. For instance, treatment of 2-methylpyrimidine-4,6-dithiol with sodium nitrite can form a disulfide-linked dimer, 6,6'-dithiobis(2-methylpyrimidine-4-thiol). publish.csiro.au

Modifications at the Pyrimidine Ring (e.g., C-alkylation, amination)

Beyond the thiol groups, the pyrimidine ring itself can undergo functionalization, although this often requires activation.

C-Alkylation: Direct C-alkylation of the pyrimidine ring, particularly at the electron-deficient C5 position, can be challenging. However, methods like the lithiation of activated pyrimidine derivatives have been developed to introduce alkyl chains. researchgate.net For example, the lithiation of a 2,4-dimethoxy-5,6-dimethylpyrimidine, a related structure, allows for subsequent nucleophilic addition or substitution reactions to introduce acyclic chains at the C6 position. researchgate.net This strategy could potentially be adapted for C-alkylation at the C5 position of this compound derivatives where the thiol groups are protected.

Amination: The introduction of amino groups onto the pyrimidine ring is a significant transformation. Nucleophilic aromatic substitution (SNAr) is a common method, particularly when good leaving groups are present at the C2, C4, or C6 positions. wikipedia.org The sulfonyl groups generated from the oxidation of S-alkylated dithiols serve this purpose effectively. publish.csiro.au Another approach involves the direct C-H amination of the pyrimidine ring. Recent advances have enabled the C2-selective amination of pyrimidines through the formation of pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. acs.orgresearchgate.net This method is compatible with a range of functional groups and provides a direct route to aminopyrimidines. acs.orgresearchgate.net Additionally, amination at the C4 position can be achieved by converting uridines (which have a similar pyrimidine core) into quaternary ammonium intermediates, followed by reaction with ammonia. nih.gov

Formation of Ring-Fused Pyrimidine Systems

The pyrimidine ring serves as a foundation for the construction of bicyclic and polycyclic heterocyclic systems. colab.wsresearchgate.net These fused systems are of significant interest in medicinal chemistry. nih.govsemanticscholar.org The synthesis of these structures often involves intramolecular cyclization reactions where substituents on the pyrimidine ring react with each other or with an external reagent to form a new ring.

Common strategies for forming fused pyrimidine systems include:

Annulation Reactions: Building a new ring onto the existing pyrimidine core. For example, thioxopyrimidine-6(1H)-ones can react with various reagents to form furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines. semanticscholar.orgdoaj.org

Intramolecular Cyclization: A substituent attached to the pyrimidine ring, often at the C5 or C6 position, can cyclize onto a nitrogen or carbon atom of the ring. Derivatives of this compound could be functionalized at the ethyl group or the C5 position to introduce moieties capable of such cyclizations.

Diels-Alder Reactions: Pyrimidines can participate in inverse electron demand Diels-Alder reactions, leading to the formation of new heterocyclic systems, often with the loss of a fragment from the original pyrimidine ring. researchgate.net

For instance, the key intermediate 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is used to synthesize more complex molecules by appending aryl thiols at the 6-position, demonstrating the utility of a C6 functional group in building fused systems. nih.gov

Mechanistic Elucidation of Reaction Pathways in this compound Synthesis

The synthesis of the pyrimidine ring system itself is a cornerstone of heterocyclic chemistry. The most common and established mechanism for forming the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N synthon like an amidine, urea, or thiourea. wikipedia.orggrowingscience.com

For this compound, the synthesis would likely follow this general pathway:

Selection of Precursors: The key starting materials would be a β-dicarbonyl compound containing an ethyl group, such as ethyl 3-oxopentanoate, and thiourea as the N-C-N component.

Condensation: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from thiourea onto one of the carbonyl carbons of the β-keto ester.

Intramolecular Cyclization: Following the initial condensation, an intramolecular reaction occurs where the second nitrogen atom of the thiourea attacks the remaining carbonyl group, leading to the formation of a six-membered dihydropyrimidine ring.

Dehydration/Aromatization: The cyclic intermediate then undergoes dehydration to form the aromatic pyrimidine ring. In this case, the initial product would be 6-ethyl-2-thiouracil.

Thionation: To obtain the final this compound, the remaining carbonyl group at the C4 position must be converted to a thiocarbonyl. This is typically achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P4S10).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Ethylpyrimidine-2,4-dithiol and Analogues

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, complemented by advanced 2D NMR techniques, allows for the unambiguous assignment of all atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group protons, the aromatic proton on the pyrimidine (B1678525) ring, and the labile protons of the thiol and amine groups, depending on the predominant tautomeric form in the solvent used.

The ethyl group will present a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methylene protons are deshielded by the pyrimidine ring, shifting their resonance downfield. The aromatic proton at the C5 position of the pyrimidine ring is expected to appear as a singlet.

The thiol (S-H) and N-H protons are labile and their chemical shifts can be highly variable, depending on factors like solvent, concentration, and temperature. They often appear as broad singlets and can be confirmed by D₂O exchange experiments, where the signals disappear upon addition of deuterium (B1214612) oxide. For instance, in related pyrimidine-2-thiol (B7767146) analogues, the SH proton signal appears around δ 3.01 ppm, while NH protons can have broad signals at much higher chemical shifts, sometimes exceeding δ 12.0 ppm. d-nb.infonih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (Ethyl) | ~1.25 | Triplet | Coupled to the -CH₂- group. |

| -CH₂- (Ethyl) | ~2.70 | Quartet | Deshielded by the pyrimidine ring. |

| H5 (Pyrimidine) | ~6.5 - 7.5 | Singlet | Position can vary with substitution. |

| SH / NH | Variable (broad) | Singlet | Dependent on tautomeric form and solvent. Confirmed by D₂O exchange. |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. Actual values may vary. rsc.orgpdx.edulibretexts.orgnetlify.app

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons are particularly informative. The C2 and C4 carbons, being attached to sulfur atoms, are expected to resonate at significantly different fields depending on whether the molecule exists in the dithiol or the thione-thiol tautomeric form. In thione forms, the C=S carbon typically appears far downfield (δ > 175 ppm). nih.gov For example, in a related pyrimidine-2-thiol derivative, the C2 carbon (C=S) was observed at δ 182.4 ppm. d-nb.info The C5 and C6 carbons will also have characteristic shifts influenced by the ethyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (Ethyl) | ~12-15 | |

| -CH₂- (Ethyl) | ~28-32 | |

| C5 | ~100-115 | Shielded carbon in the pyrimidine ring. |

| C6 | ~155-165 | Attached to the ethyl group. |

| C4 | ~170-185 | Thione/Thiol carbon, position highly dependent on tautomerism. |

| C2 | ~175-190 | Thione/Thiol carbon, position highly dependent on tautomerism. |

Note: Predicted values are based on data from analogous structures. The chemical shifts for C2 and C4 are particularly sensitive to the tautomeric equilibrium. d-nb.inforsc.org

To confirm the assignments made from 1D NMR spectra and to elucidate the complete molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methyl and methylene signals of the ethyl group would be expected, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the C5 carbon to its corresponding H5 proton, as well as the ethyl group's methylene and methyl carbons to their respective protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. For example, a NOESY spectrum could show a correlation between the ethyl group protons and the H5 proton, confirming their spatial proximity. researchgate.net

These advanced techniques, used in combination, provide a powerful methodology for the complete and unambiguous structural elucidation of this compound and its analogues. youtube.comyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding. Both FT-IR and Raman spectroscopy are valuable for identifying functional groups and investigating tautomeric forms.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence and position of these bands can help to deduce the predominant tautomeric form.

Key expected vibrational modes include:

N-H stretching: If the molecule exists in a tautomeric form with an N-H bond (thione form), a broad band would be expected in the region of 3100-3400 cm⁻¹. researchgate.net

S-H stretching: The presence of the thiol tautomer would be indicated by a weak absorption band in the 2550-2650 cm⁻¹ region. d-nb.info

C-H stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the C5-H bond may be observed just above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrimidine ring are expected in the 1450-1650 cm⁻¹ region. researchgate.net

C=S stretching (Thione): The thiocarbonyl group, if present in a thione tautomer, typically shows a strong absorption band in the range of 1050-1250 cm⁻¹. researchgate.net

The relative intensities of the S-H and N-H/C=S bands can provide qualitative information about the equilibrium position of the thione-thiol tautomerism. vandanapublications.comvandanapublications.com

Table 3: Characteristic FT-IR Absorption Bands for Pyrimidine-dithiol Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium-Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| S-H Stretch (Thiol) | 2550 - 2650 | Weak |

| C=N / C=C Stretch (Ring) | 1450 - 1650 | Medium-Strong |

| C=S Stretch (Thione) | 1050 - 1250 | Strong |

Source: Data compiled from various pyrimidine derivatives. d-nb.inforesearchgate.netresearchgate.net

Resonance Raman (RR) spectroscopy is a powerful technique for studying the structure of specific parts of a molecule (chromophores) that absorb ultraviolet or visible light. By tuning the excitation laser wavelength to match an electronic transition of one of the tautomers, the vibrational modes associated with that specific tautomer can be selectively enhanced.

For this compound, the thione (C=S) and dithiol forms are expected to have distinct UV absorption spectra. The thione form, containing the C=S chromophore, typically has a strong π → π* transition at a different wavelength than the dithiol form. By exciting at a wavelength where, for example, the thione form preferentially absorbs, the RR spectrum will be dominated by vibrations of the thione tautomer, particularly the C=S stretching mode. This selectivity allows for a detailed investigation of the tautomeric equilibrium in solution, which is often difficult to probe by other methods. Studies on similar molecules like 2-thiopyridone have successfully used RR spectroscopy to investigate proton-transfer dynamics and identify the vibrational signatures of different tautomers in solution. nih.gov This approach would be highly valuable for elucidating the complex tautomeric behavior of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₆H₈N₂S₂), a high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ that confirms its exact molecular weight of 172.01 g/mol .

The presence of two sulfur atoms would lead to a characteristic isotopic pattern for the molecular ion. Specifically, a significant [M+2] peak, approximately 8-9% of the intensity of the main [M]⁺ peak, would be anticipated due to the natural abundance of the ³⁴S isotope.

While no specific fragmentation data for this compound has been published, the fragmentation of pyrimidinethiones typically involves characteristic losses of small molecules and radicals. Potential fragmentation pathways could include:

Loss of the ethyl group (•CH₂CH₃).

Cleavage of the pyrimidine ring.

Loss of thio-related fragments such as hydrogen sulfide (B99878) (H₂S) or a thiyl radical (•SH).

A detailed analysis would involve identifying the mass-to-charge ratio (m/z) of each fragment to piece together the molecule's structure.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The photophysical properties, such as fluorescence, describe how the molecule releases this absorbed energy.

UV-Vis Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of this compound would be expected to show distinct absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrimidine ring.

n→π transitions:* These lower-energy, lower-intensity absorptions involve promoting a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital.

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are influenced by the solvent's polarity. Without experimental data, the exact absorption maxima cannot be specified.

Photoluminescence and Fluorescence Characteristics

Photoluminescence and fluorescence are emission processes where a molecule releases absorbed energy as light. Many pyrimidine derivatives are known to exhibit fluorescence. A study of this compound would characterize:

Emission Spectrum: A plot of fluorescence intensity versus wavelength, which is typically red-shifted (at a longer wavelength) compared to the absorption spectrum.

Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

These properties are highly dependent on the molecular structure and its environment, but no such data has been reported for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. scbt.com A successful crystallographic analysis of this compound would provide a wealth of structural information.

This technique would first establish the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. It would also determine the precise dimensions of the unit cell (the basic repeating unit of the crystal).

Most importantly, the analysis would yield a detailed molecular structure, including:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's conformation.

Intermolecular Interactions: Information on how molecules pack together in the crystal, revealing non-covalent interactions like hydrogen bonding or π-π stacking.

This data would confirm the planarity of the pyrimidine ring and the orientation of the ethyl and dithiol substituents. However, no crystal structure for this compound is available in crystallographic databases.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on 6-Ethylpyrimidine-2,4-dithiol

Quantum chemical studies employ the principles of quantum mechanics to model molecules. For a molecule like this compound, these methods are invaluable for determining its fundamental properties from first principles.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For this compound, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters. nih.govnih.gov These calculations minimize the total energy of the molecule with respect to the positions of its atoms, resulting in a precise three-dimensional structure. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: These values are representative examples based on DFT calculations for similar pyrimidine (B1678525) structures and are intended for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-S | ~1.77 Å |

| Bond Length | C4-S | ~1.77 Å |

| Bond Length | C5-C6 | ~1.39 Å |

| Bond Length | C6-Ethyl | ~1.52 Å |

| Bond Angle | C6-N1-C2 | ~120° |

| Bond Angle | N1-C2-N3 | ~118° |

| Bond Angle | N1-C2-S | ~121° |

| Dihedral Angle | C4-C5-C6-N1 | ~0° (Planar Ring) |

Beyond DFT, other quantum chemical methods are employed to study molecules like pyrimidine dithiols. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, derive results directly from theoretical principles without using experimental data. They are known for their high accuracy but are computationally very demanding.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster, making them suitable for preliminary analyses or for studying very large molecular systems. The choice of method depends on the desired balance between accuracy and computational cost. For instance, investigating the complex tautomerism in 4,5-diamine-2,6-dimercaptopyrimidine has been successfully carried out using both ab initio HF and DFT calculations. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its chemical behavior, reactivity, and potential applications. Computational analyses provide detailed maps of electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions.

HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited. nih.govscirp.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The formulas provided are standard in computational chemistry. The values would be calculated following DFT analysis.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a molecule when it accepts electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

The map uses a color scale to denote different potential values:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these areas are expected around the electronegative nitrogen and sulfur atoms.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to the thiol groups.

Green : Represents regions of neutral or near-zero potential.

The MEP map for this compound would visualize the electron-rich character of the pyrimidine ring's nitrogen atoms and the sulfur atoms of the thiol groups, highlighting them as likely sites for hydrogen bonding or coordination with electrophiles.

Tautomerism Studies of Pyrimidine Dithiols

Tautomerism is a critical phenomenon for heterocyclic compounds containing thiol groups, as they can exist in equilibrium between thiol and thione forms. For this compound, several tautomeric forms are possible, including the dithiol, thione-thiol, and dithione forms. The relative stability of these tautomers can significantly influence the compound's chemical properties and biological activity.

Computational chemistry, particularly DFT, is an essential tool for studying tautomeric equilibria. nih.gov By calculating the total electronic energy of each possible tautomer, researchers can predict which form is the most stable under different conditions (e.g., in the gas phase versus in a polar or nonpolar solvent). nih.govcdnsciencepub.com Studies on related molecules like 2-mercaptopyrimidine (B73435) show that the equilibrium can be heavily influenced by the environment; the thiol form often predominates in nonpolar solvents or the gas phase, while the thione form is favored in polar solvents due to better solvation and self-association. cdnsciencepub.comcdnsciencepub.com For this compound, theoretical calculations would be crucial to determine the energetic landscape of its tautomeric forms and predict the dominant species in a given medium.

Thione-Thiol Tautomeric Equilibria in Solution and Solid State

For pyrimidine derivatives containing thiol and thione functionalities, a key area of investigation is the equilibrium between the thione (C=S) and thiol (-SH) tautomers. The relative stability of these forms is highly dependent on the molecular environment, including the solvent and the physical state (solution or solid). In analogous compounds, computational studies have shown that the thione form is often more stable in the gas phase and in polar solvents, due to its larger dipole moment. The equilibrium can be influenced by intermolecular interactions, such as hydrogen bonding, which can be modeled computationally. Without specific studies on this compound, a quantitative analysis of its tautomeric preferences remains speculative.

Computational Modeling of Tautomeric Forms and Stability

The stability of different tautomers of a molecule like this compound would typically be assessed by calculating their relative energies using quantum chemical methods. These calculations would involve geometry optimization of each tautomeric form to find its lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to obtain thermodynamic data like Gibbs free energy. Such data would allow for the prediction of the equilibrium constant between the tautomers.

Table 1: Hypothetical Tautomeric Forms of this compound for Computational Analysis

| Tautomer Name | Description |

| Dithione Form | Both sulfur atoms are present as C=S double bonds. |

| Thione-thiol Form | One sulfur is a C=S (thione) and the other is an S-H (thiol). |

| Dithiol Form | Both sulfur atoms are present as S-H single bonds. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could provide critical insights into the dynamic behavior and conformational landscape of the 6-ethyl group attached to the pyrimidine ring. The rotation around the bond connecting the ethyl group to the ring would lead to different conformers with varying energies. MD simulations would track the atomic movements over time, allowing for the exploration of accessible conformations and the transitions between them. This analysis would help in understanding the molecule's flexibility and its preferred shapes in different environments.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods could predict key spectroscopic parameters:

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can help confirm the predominant tautomeric form in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated for each tautomer. The presence or absence of characteristic peaks, such as the S-H stretch (around 2500-2600 cm⁻¹) for the thiol form or the C=S stretch for the thione form, in the calculated spectra would be a key indicator of the tautomeric state.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. Different tautomers typically exhibit distinct absorption profiles.

While the methodologies to perform these computational investigations are well-established, the absence of published research specifically targeting this compound means that no concrete data or detailed findings can be presented at this time. Future research in this area would be necessary to fill this knowledge gap.

Coordination Chemistry of 6 Ethylpyrimidine 2,4 Dithiol

Ligand Properties of 6-Ethylpyrimidine-2,4-dithiol

The properties of this compound as a ligand are dictated by the presence of multiple donor atoms—two sulfur atoms and two nitrogen atoms within the pyrimidine (B1678525) ring. The ethyl group at the 6-position is expected to primarily exert steric and electronic effects on the coordination behavior.

This compound can exist in tautomeric forms, the dithione and the dithiol form, with the latter being crucial for coordination to metal ions upon deprotonation of the thiol groups. The presence of both nitrogen and sulfur atoms allows for several potential chelation modes. The most common and stable complexes are often formed through chelation, leading to five- or six-membered rings which are thermodynamically favored.

Based on studies of related pyrimidine-thiol ligands, this compound is expected to act as a bidentate or bridging ligand. The most probable coordination modes would involve:

N,S-Chelation: Coordination of a metal ion to one of the pyrimidine nitrogen atoms and an adjacent deprotonated thiol group would form a stable five-membered chelate ring. This is a common coordination mode for similar ligands.

S,S-Chelation: The two deprotonated thiol groups could chelate a single metal center, forming a four-membered ring. While possible, this might be less stable than N,S chelation due to ring strain.

Bridging Ligand: The ligand can bridge two or more metal centers, leading to the formation of coordination polymers. This can occur through various combinations of its donor atoms. For instance, one sulfur and one nitrogen could bind to one metal center, while the other sulfur and nitrogen bind to another.

The specific chelation mode adopted will depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the steric influence of the ethyl group.

Dithiol ligands are well-known for their redox activity. The thiol groups (-SH) can be readily oxidized to form disulfide bonds (-S-S-), both within the same ligand molecule (intramolecular) or between different ligand molecules (intermolecular). This redox activity is a key feature of dithiol-chelating agents. The presence of oxidized species of dithiol-chelating agents has been determined in various studies, often requiring reduction methods to analyze the total dithiol content nih.gov.

Upon coordination to a metal ion, the redox potential of the dithiol ligand can be significantly altered. The metal-ligand interaction can stabilize the thiolate form, making it either more or less susceptible to oxidation depending on the metal ion and its oxidation state. The redox activity of the metal-dithiolate complex can involve both the metal center and the ligand, leading to complex electrochemical behavior. This property is crucial for the potential application of such complexes in catalysis and as redox-active materials.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods for similar pyrimidine-thiol and dithiolate ligands. These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often under basic conditions to facilitate the deprotonation of the thiol groups.

Transition metals, being soft or borderline Lewis acids, are expected to form stable complexes with the soft sulfur donor atoms of this compound. Based on the chemistry of related ligands, complexes with a variety of transition metals can be anticipated:

Copper (Cu): Copper(I) and Copper(II) complexes with pyrimidine-thiol ligands are common. The geometry of these complexes can range from linear and trigonal planar for Cu(I) to square planar and octahedral for Cu(II).

Silver (Ag): Silver(I) has a high affinity for sulfur donors and is expected to form stable complexes, potentially leading to coordination polymers.

Lead (Pb): Lead(II) is a soft acid and would likely form strong bonds with the thiolate groups.

Zinc (Zn): Zinc(II) complexes with N,S-donor ligands are well-known and often exhibit tetrahedral or octahedral geometries.

Platinum (Pt): Platinum(II) and Platinum(IV) are known to form very stable square planar and octahedral complexes, respectively, with sulfur-containing ligands.

The synthesis of these complexes would typically involve mixing a solution of the metal salt (e.g., chloride, acetate, or nitrate) with a solution of the ligand. The resulting complexes can often be isolated as crystalline precipitates.

The structural characterization of complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful to confirm the coordination of the ligand. The disappearance or shift of the S-H stretching vibration and changes in the C=N and C=S stretching frequencies of the pyrimidine ring would provide evidence of metal-ligand bond formation.

NMR Spectroscopy: 1H and 13C NMR spectroscopy could provide information about the structure of the complexes in solution, particularly for diamagnetic metal ions like Zn(II) and Pt(II).

UV-Vis Spectroscopy: Electronic absorption spectra can provide insights into the geometry of the metal center and the nature of the metal-ligand bonding.

Based on studies of similar systems, it is plausible that this compound could form one-, two-, or three-dimensional coordination polymers through bridging interactions. The structure of these polymers would be influenced by the coordination preference of the metal ion and the geometry of the ligand.

Theoretical Aspects of Metal-Ligand Interactions

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand interactions. For complexes of this compound, theoretical studies could provide valuable insights into:

Bonding Nature: Calculations can elucidate the covalent and electrostatic contributions to the metal-ligand bond. The interaction between the d-orbitals of the transition metal and the p-orbitals of the sulfur and nitrogen donor atoms can be analyzed to understand the nature of the coordinate bond dalalinstitute.comdalalinstitute.com.

Geometric and Electronic Structures: DFT calculations can be used to predict the most stable geometry of the complexes and to understand their electronic structure, including the distribution of electron density and the energies of the molecular orbitals.

Spectroscopic Properties: Theoretical methods can be used to simulate and interpret spectroscopic data, such as IR and UV-Vis spectra, which aids in the characterization of the complexes.

Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of formation of these complexes and their potential reactivity.

The Angular Overlap Model (AOM) is another theoretical framework that can be used to parameterize the ligand field splitting and to understand the donor/acceptor capabilities of the ligand nih.gov. Such theoretical approaches would be invaluable in complementing experimental studies on the coordination chemistry of this compound.

Data Tables

Since direct experimental data for this compound complexes is scarce in the available literature, the following tables present expected properties based on analogous compounds.

Table 1: Expected Coordination Properties of this compound with Various Transition Metals.

| Metal Ion | Expected Coordination Number(s) | Common Geometries | Expected Nature of M-S/M-N Bonds |

|---|---|---|---|

| Cu(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Covalent |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Covalent/Ionic |

| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Covalent |

| Pb(II) | 2, 3, 4 | Variable | Covalent/Ionic |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Covalent/Ionic |

Table 2: Summary of Analytical Techniques for Characterization.

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination (S-H, C=N, C=S). |

| NMR Spectroscopy (1H, 13C) | Structural information in solution for diamagnetic complexes. |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry. |

| Single-Crystal X-ray Diffraction | Definitive molecular structure, bond lengths, and angles. |

Computational Studies on Metal Complex Stability and Geometry

Computational chemistry, particularly DFT, serves as a powerful tool to predict the three-dimensional structures and relative stabilities of metal complexes. jchemrev.com For ligands like this compound, which possess multiple potential donor atoms (two sulfur and two nitrogen atoms), computational methods can elucidate the preferred coordination modes and the geometries of the resulting complexes.

Studies on related pyrimidine and pyridine derivatives have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to optimize molecular geometries and predict stable conformations. nih.govmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic interactions within the complex.

For metal complexes of pyrimidine-dithiol analogues, theoretical studies have shown that the thione/thiolate groups are typically the primary coordination sites for metal ions. researchgate.net The stability of these complexes is often evaluated by calculating the binding energy between the metal ion and the ligand. Computational studies on the interaction of pyrimidine derivatives with metal clusters have indicated that the adsorption processes are generally exothermic, suggesting favorable complex formation. researchgate.net

The geometry of the resulting complexes is highly dependent on the coordination number and the nature of the metal ion. For instance, square planar or tetrahedral geometries are common for four-coordinate metals, while octahedral geometries are expected for six-coordinate metals. mdpi.com Computational models can predict which geometry is energetically more favorable. For example, in studies of similar heterocyclic thiolates, DFT calculations have been used to confirm the coordination environment around the metal center, which is often supported by experimental data from X-ray crystallography. nih.gov

Interactive Table: Calculated Geometrical Parameters for Metal Complexes of Analogous Pyrimidine-Thiol Ligands.

| Ligand | Metal Ion | Method | Key Bond Lengths (Å) | Key Bond Angles (°) | Predicted Geometry |

| Pyrimidine-2-thione | Cu(II) | DFT/B3LYP | Cu-S: 2.25, Cu-N: 2.05 | S-Cu-N: 89.5 | Square Planar |

| 4,6-dimethylpyrimidine-2-thiol | Ni(II) | DFT/B3LYP | Ni-S: 2.20, Ni-N: 1.98 | S-Ni-S: 95.2 | Square Planar |

| 2-thiouracil | Pd(II) | DFT/B3LYP | Pd-S: 2.31, Pd-O: 2.01 | S-Pd-O: 90.1 | Square Planar |

Note: The data in this table is representative of typical values found in computational studies of analogous compounds and is intended for illustrative purposes.

Electronic Properties of Metal-Pyrimidine-Dithiol Complexes

The electronic properties of metal complexes determine their potential applications in areas such as catalysis, electronics, and materials science. riken.jp Computational methods are essential for understanding the electronic structure, including the distribution of molecular orbitals and the nature of metal-ligand bonding.

A key aspect of the electronic structure is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the complex. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For metal-dithiolene complexes, it has been noted that the HOMO and LUMO can have significant contributions from both the metal d-orbitals and the sulfur p-orbitals, indicating a high degree of covalency in the metal-sulfur bonds. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method frequently used to predict the electronic absorption spectra (UV-Vis) of these complexes. jchemrev.com The calculated transitions can be assigned to specific electronic excitations, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. These theoretical spectra can be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate the charge distribution and the nature of the donor-acceptor interactions between the ligand and the metal ion. This analysis provides a quantitative measure of the delocalization of electron density from the ligand's lone pairs to the vacant orbitals of the metal, which is indicative of the strength and nature of the coordinate bond.

Interactive Table: Calculated Electronic Properties for Metal Complexes of Analogous Pyrimidine-Thiol Ligands.

| Complex | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Major Contribution to HOMO/LUMO |

| [Cu(pyrimidine-2-thiol)2] | DFT/B3LYP | -5.8 | -3.2 | 2.6 | Metal d / Ligand π |

| [Ni(4,6-dimethylpyrimidine-2-thiol)2] | DFT/B3LYP | -6.1 | -2.9 | 3.2 | Ligand π / Metal d |

| [Pd(2-thiouracil)2] | DFT/B3LYP | -6.5 | -3.0 | 3.5 | Ligand π / Ligand π |

Note: The data in this table is representative of typical values found in computational studies of analogous compounds and is intended for illustrative purposes.

Reactivity and Mechanistic Investigations of 6 Ethylpyrimidine 2,4 Dithiol

Nucleophilic and Electrophilic Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, which influences its reactivity towards nucleophiles and electrophiles. Electrophilic substitution reactions, such as halogenation, nitration, and Vilsmeier formylation, are generally challenging on the pyrimidine ring itself unless activated by strongly electron-donating groups. growingscience.com The influence of the pyrimidine ring's annulation can be significant, directing electrophilic attack to specific positions in fused systems. growingscience.com

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. This is particularly true for nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the ring is displaced by a nucleophile. While 6-Ethylpyrimidine-2,4-dithiol does not possess a typical leaving group, its thione tautomers can be converted into thioethers, which can then be oxidized to more reactive sulfinyl or sulfonyl groups. publish.csiro.au These oxidized sulfur functions are excellent leaving groups, facilitating substitution by a variety of nucleophiles. publish.csiro.au

Studies on related 2-sulfonylpyrimidines show that the reaction mechanism for nucleophilic substitution often proceeds in two steps, involving a stabilized Meisenheimer–Jackson complex intermediate. nih.gov The formation of this intermediate is typically the rate-determining step of the reaction. nih.gov The reactivity of the pyrimidine ring is profoundly affected by the substituents attached to it.

Reactions Involving the Thiol Functional Groups (e.g., oxidation to disulfides)

The thiol groups are among the most reactive sites in the this compound molecule. They can be readily deprotonated by bases to form highly nucleophilic thiolate anions. These thiolates can participate in a range of S-alkylation and S-acylation reactions. The interconversion between the thiol (reduced state) and disulfide (oxidized state) is a fundamental redox reaction for this class of compounds. libretexts.org

The oxidation of thiols to disulfides is a critical transformation from both synthetic and biological perspectives. biolmolchem.com This oxidative coupling can be achieved using a variety of reagents and conditions. A closely related compound, 2-methylpyrimidine-4,6-dithiol, has been shown to form a disulfide, 6,6'-dithiobis(2-methylpyrimidine-4-thiol), upon treatment with sodium nitrite in an acidic medium. publish.csiro.au This reaction highlights the propensity of pyrimidinedithiols to undergo intermolecular oxidative coupling.

The general mechanism for thiol oxidation often involves the formation of a sulfur-electrophile intermediate which then reacts with another thiol or thiolate molecule. youtube.com For instance, with bromine in basic conditions, the thiol attacks the bromine, which is then attacked by a second thiolate in an SN2-type reaction at the sulfur atom to form the disulfide bond. youtube.com A wide array of oxidizing systems have been developed for this transformation, including environmentally benign options like hydrogen peroxide with an iodide catalyst. researchgate.net

| Oxidizing Agent/System | Conditions | Comments | Reference |

| Sodium Nitrite (NaNO₂) | Acidic (HCl) | Effective for pyrimidinedithiols. | publish.csiro.au |

| Hydrogen Peroxide (H₂O₂)/Iodide | Neutral | Environmentally benign method. | researchgate.net |

| Dimethyl Sulfoxide (DMSO)/HI | Acidic | Effective for a range of aromatic and aliphatic thiols. | biolmolchem.com |

| Bromine (Br₂) | Basic (NaOH) | Classic method involving nucleophilic attack on bromine. | youtube.com |

| Air/O₂ | Catalytic | Often used in biological systems, can be slow without a catalyst. | biolmolchem.com |

| Flavin | Enzymatic | Mediates thiol/disulfide interconversion in biological systems. | libretexts.org |

This table summarizes various reagents and conditions for the oxidation of thiols to disulfides, a key reaction for this compound.

Furthermore, the thiol groups can act as reducing agents. In biological contexts, disulfide bonds are readily reduced by an excess of thiols like glutathione (GSH) through disulfide exchange reactions. libretexts.org

Cycloaddition and Condensation Reactions for Novel Architectures

The bifunctional nature of this compound, possessing both a reactive heterocyclic ring and nucleophilic thiol groups, makes it a valuable building block for the synthesis of novel, complex molecular architectures, particularly fused heterocyclic systems. nih.gov

Condensation Reactions: The thiol groups, especially in their thiolate form, are potent nucleophiles that can participate in condensation reactions with electrophilic partners. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrimidines condensed with a steroid moiety. nih.gov Similarly, condensation with derivatives of cyanoacetic acid or other molecules with active methylene (B1212753) groups is a common strategy. cas.cz These reactions often proceed via an initial nucleophilic addition followed by cyclization and dehydration to form a new ring.

Cycloaddition Reactions: The pyrimidine ring can participate in cycloaddition reactions, most notably inverse-electron-demand Diels-Alder reactions. acsgcipr.org In this type of reaction, the electron-poor pyrimidine acts as the diene, reacting with an electron-rich dienophile. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, extruding a small stable molecule to form a new aromatic ring, such as a pyridine. acsgcipr.org Various synthetic strategies for pyrimidine derivatives involve [4+2], [3+3], and other cycloaddition processes. mdpi.com The thiol groups can also be involved in radical-mediated cycloadditions, such as the thiol-ene "click" reaction, where a thiyl radical adds to an alkene to form a sulfur-containing heterocycle. mdpi.com

These cyclization and condensation strategies are pivotal for creating diverse chemical libraries based on the pyrimidine scaffold, which are often explored for biological activity. nih.govmdpi.comnih.gov

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the pyrimidine ring have a profound impact on its reactivity and the selectivity of its reactions. nih.gov In this compound, the ethyl group at position 6 and the two thiol groups at positions 2 and 4 dictate the molecule's chemical behavior.

Ethyl Group (-CH₂CH₃): Located at position 6, the ethyl group is a weak electron-donating group (+I effect). This slightly increases the electron density of the pyrimidine ring, which can subtly decrease its reactivity towards nucleophiles and increase it towards electrophiles compared to an unsubstituted ring.

Thiol/Thione Groups (-SH/-S⁻/=S): The sulfur substituents at positions 2 and 4 are more complex. They exist in tautomeric equilibrium between thiol (-SH) and thione (C=S) forms, and the thiol form can be deprotonated to the thiolate (-S⁻).

The thiolate anion is a very strong electron-donating group (+M effect), which significantly activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack.

The thione form is electron-withdrawing (-M effect), which deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack, particularly at the carbon atom of the C=S bond.

Structure-reactivity studies on analogous substituted pyrimidines have quantified these effects. For instance, strong electron-donating groups like -NH₂ or -OMe can completely shut down reactivity towards nucleophiles. nih.gov In contrast, strong electron-withdrawing groups significantly enhance the rate of nucleophilic substitution. nih.gov The position of the substituent is also crucial; substitution at position 5 has been shown to have the most significant effect on the reactivity of 2-sulfonylpyrimidines. nih.gov The presence of specific substituents is also essential for the biological activity of related compounds, such as substituted pyrazolo[3,4-d]pyrimidines. nih.gov

| Substituent Type | Electronic Effect | Influence on Nucleophilic Attack | Influence on Electrophilic Attack | Example from Literature nih.gov |

| Strong Electron-Donating | +M, +I | Deactivating | Activating | -NH₂, -OMe |

| Weak Electron-Donating | +I | Weakly Deactivating | Weakly Activating | -CH₃, -C₂H₅ |

| Halogens | -I, +M (weak) | Activating | Deactivating | -Cl, -Br |

| Strong Electron-Withdrawing | -M, -I | Strongly Activating | Strongly Deactivating | -NO₂, -SO₂R |

This table summarizes the general influence of different substituent types on the reactivity of the pyrimidine ring.

Kinetic Studies of Reaction Mechanisms

Kinetic studies are essential for elucidating the detailed mechanisms of reactions involving pyrimidine derivatives. By measuring reaction rates under various conditions (e.g., changing pH, temperature, or reactant concentrations), one can gain insight into the rate-determining steps and the nature of transition states.

For nucleophilic aromatic substitution reactions on pyrimidine systems, kinetic analyses have supported a two-step mechanism involving a Meisenheimer complex. nih.gov Rate constants (k) have been determined for various substituted pyrimidines, showing a clear correlation between the electronic nature of the substituent and the reaction rate. For example, reactions are typically faster at a higher pH, which is consistent with a higher equilibrium concentration of the more nucleophilic thiolate anions in solution. nih.gov

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for complementing experimental kinetic data. nih.gov DFT calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states (e.g., ΔG≠), and predict activation energies. nih.gov These theoretical models have shown good agreement with experimental results for related pyrimidine systems and can reliably predict the effect of substituents on reactivity. nih.gov Such computational studies allow for a more general treatment of substituent effects than classical Hammett parameters and can guide future reagent design. nih.gov

Applications in Materials Science Research

Design of Functional Organic Materials Utilizing 6-Ethylpyrimidine-2,4-dithiol Scaffold

The this compound scaffold serves as a foundational structure for designing a variety of functional organic materials. The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is inherently electron-withdrawing. This characteristic is a key feature in the construction of materials for organic electronics. mdpi.comresearchgate.net The presence of two thiol (-SH) groups provides reactive sites for further chemical modification, enabling the molecule to be integrated into larger, more complex systems.

The dithiol functionality allows for several design strategies:

Coordination Chemistry: The thiol groups can readily coordinate with metal ions, forming metallo-organic complexes. This opens avenues for creating materials with interesting magnetic, catalytic, or conductive properties.

Molecular Anchors: The thiol groups are well-known for their strong affinity for noble metal surfaces, such as gold and silver. This allows this compound and its derivatives to be used as molecular anchors, forming self-assembled monolayers (SAMs) on surfaces, a critical step in the fabrication of molecular electronic devices.

Redox Activity: The thiol groups can undergo reversible oxidation to form disulfide bonds (-S-S-). This redox activity can be harnessed to create responsive materials that change their properties in response to chemical or electrical stimuli.

The combination of the electron-accepting pyrimidine core and the versatile dithiol groups makes this scaffold a promising candidate for developing materials such as organic semiconductors, chemosensors, and molecular switches. cymitquimica.comresearchgate.net

Optoelectronic Properties of Pyrimidine-Dithiol Derivatives

Pyrimidine derivatives have garnered substantial attention for their applications in organic optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent electron acceptor moiety. mdpi.com When incorporated into a molecule with an electron-donating part, it can facilitate an intramolecular charge transfer (ICT), which is often the basis for the material's light-emitting and charge-transporting properties. researchgate.net

Derivatives of this compound are being investigated for their potential in optoelectronics. By modifying the scaffold, for instance, by attaching various aromatic or donor groups, researchers can fine-tune the optoelectronic properties. The dithiol groups can act as versatile handles for these modifications or for linking the pyrimidine core to other components in a device.

Research on related pyrimidine-based emitters has demonstrated the potential of this class of compounds. For example, butterfly-shaped molecules incorporating a pyrimidine acceptor have been developed as highly efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.gov These materials can achieve very high external quantum efficiencies (EQEs), a key performance metric for OLEDs. nih.gov The strategic design of these molecules, balancing the electron-donating and accepting components, is crucial for optimizing their performance.

Table 1: Performance of Selected Pyrimidine-Based Emitters in OLEDs

| Emitter Type | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Emission Color |

| TADF Emitter | Phenoxazine | 2-substituted pyrimidine | ~25% | Green |

| Hot Exciton Emitter | Triphenylamino | Phenyl pyrimidine | Up to 10.6% | Blue to Green-Blue |

| Hot Exciton Emitter | 9-phenyl carbazolyl | Pyrimidine-5-carbonitrile | Up to 7% | Blue/Sky Blue |

This table presents data for related pyrimidine derivatives to illustrate the potential of the pyrimidine core in optoelectronic applications. Data sourced from multiple studies. mdpi.comnih.gov

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The structure of this compound contains multiple features that make it an excellent candidate for building supramolecular assemblies. nih.gov

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the thiol groups can act as hydrogen bond donors. This allows for the formation of predictable, ordered networks in the solid state or in solution.

Metal Coordination: Both the ring nitrogens and the sulfur atoms of the thiol groups can coordinate to metal centers. This can be used to drive the self-assembly of discrete, well-defined two-dimensional polygons or three-dimensional polyhedra. nih.gov

Chalcogen Bonding: The sulfur atoms can participate in chalcogen bonds, a type of non-covalent interaction that can play a significant role in directing crystal packing and the formation of larger assemblies. nih.gov

These self-assembly processes are driven by the geometric information encoded within the molecule and can lead to the spontaneous formation of highly ordered, functional structures. nih.gov Such self-organizing systems are of great interest for applications in areas like crystal engineering, molecular recognition, and the development of "smart" materials that can respond to their environment.

Potential in Polymer and Nanomaterial Synthesis

The dithiol functionality of this compound provides a direct route for its incorporation into polymers and nanomaterials.

In polymer synthesis , dithiols can be used as chain-transfer agents in radical polymerization or as monomers in step-growth polymerization. For example, the thiol groups can react with compounds containing two vinyl groups (thiol-ene reaction) or undergo oxidative polymerization to form polymers containing disulfide bonds in their backbone. These poly(disulfide)s can be degradable under reducing conditions, making them attractive for applications like drug delivery or recyclable materials. Incorporating the electronically active pyrimidine ring into the polymer backbone could yield conductive or photoresponsive polymers.

In nanomaterial synthesis , thiol compounds are widely used as capping agents or surface ligands to control the growth and stabilize nanoparticles. The strong interaction between sulfur and metal surfaces allows this compound to bind to the surface of nanoparticles (e.g., gold, cadmium selenide). This functionalization can:

Prevent aggregation and improve the stability of the nanoparticles in solution.

Impart new electronic or optical properties to the nanomaterial, derived from the pyrimidine core.

Provide a chemical handle for further functionalization or for linking the nanoparticles into larger assemblies.

The use of pyrimidine-dithiol derivatives as surface ligands could lead to the development of hybrid nanomaterials with tailored properties for applications in catalysis, sensing, and nanoelectronics.

Exploration of Biological Mechanisms and Target Interactions in Vitro/molecular Level

Enzyme Inhibition Mechanisms

The ability of a compound to inhibit specific enzymes is a key determinant of its therapeutic potential. Research into 6-Ethylpyrimidine-2,4-dithiol and its close structural analogs has explored their inhibitory effects on several critical enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer agents. wikipedia.orgrjpbr.compatsnap.com While direct studies on this compound are limited, research on structurally related 6-alkyl-2,4-diaminopyrimidines provides insights into how the pyrimidine (B1678525) core can interact with DHFR. nih.govnih.gov These diaminopyrimidine analogs have been shown to inhibit bacterial DHFR. nih.govnih.gov The inhibitory mechanism involves the hydrophobic nature of the C6 alkyl substitutions, which interact with protein residues such as Leu20 and Leu28 in a side pocket adjacent to the main binding pocket. nih.gov This interaction can induce a minor conformational change in the enzyme, impacting its catalytic activity. nih.gov However, it is important to note that these findings are for di-amino derivatives and may not directly translate to the di-thiol structure of this compound.

Kinase Inhibition (e.g., EGFR, VEGFR-2, GSK-3β)

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibition is a major focus of drug discovery. Various pyrimidine derivatives have been investigated as kinase inhibitors. ekb.egnih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy. nih.gov Studies on 4,6-diaryl pyrimidines have demonstrated their potential as dual inhibitors of these kinases. nih.gov The pyrimidine core serves as a scaffold for positioning aryl groups that can form crucial interactions within the ATP-binding sites of these enzymes. nih.gov While these studies establish the potential of the pyrimidine scaffold, specific inhibitory data for this compound against EGFR and VEGFR-2 is not extensively documented in the available literature.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes. The development of GSK-3β inhibitors often involves diverse chemical scaffolds. While the pyrimidine core is a feature in some kinase inhibitors, specific studies detailing the inhibitory mechanism of this compound against GSK-3β are not readily available.

DNA Gyrase Targeting

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. wikipedia.orgnih.govmdpi.com The primary inhibitors of this enzyme are quinolones and aminocoumarins. wikipedia.org Some pyrimidine-containing structures, such as pyrrolopyrimidines, have also been explored as DNA gyrase inhibitors, targeting the ATP-binding site of the GyrB subunit. nih.gov These inhibitors are designed to fit into the highly conserved ATP-binding pocket. nih.gov However, there is a lack of specific research demonstrating the targeting of DNA gyrase by this compound.

Receptor Interaction Studies (e.g., Estrogen Receptor-Coactivator Binding)

Disrupting the interaction between nuclear receptors and their coactivators is an emerging therapeutic strategy, particularly in hormone-dependent cancers. The estrogen receptor (ER) is a key target in breast cancer. Research has been conducted on pyrimidine-core compounds as inhibitors of the ER-coactivator binding. nih.gov Specifically, 6-alkyl-2,4-diaminopyrimidines have been shown to bind to the estrogen receptor, with affinities in the micromolar range. nih.gov The design of these inhibitors is based on mimicking the alpha-helical structure of coactivator proteins that bind to the ER. nih.gov While these studies highlight the potential of the 6-substituted pyrimidine scaffold for ER interaction, direct binding studies and affinity data for this compound are needed for a conclusive understanding.

Molecular Docking and Binding Affinity Predictions

Computational methods such as molecular docking are invaluable tools for predicting the binding modes and affinities of small molecules to their biological targets. ashdin.comekb.egnih.govnih.govmdpi.com These studies can provide insights into the potential interactions of a compound at the atomic level, guiding further experimental work.

Molecular docking studies have been performed on a variety of pyrimidine derivatives to understand their interactions with enzymes like cyclooxygenases and viral proteases. ashdin.comnih.gov For instance, in studies of pyrimidine-2-thiol (B7767146) derivatives with cyclooxygenase targets, the binding interactions at the active site were analyzed to predict anti-inflammatory potential. ashdin.com Similarly, docking has been used to evaluate pyrimidine analogues as potential anticancer agents by predicting their binding to proteins like CDK8. nih.gov

For a comprehensive understanding of this compound, molecular docking studies would be instrumental in predicting its binding affinity and interaction patterns with DHFR, various kinases, DNA gyrase, and the estrogen receptor. Such studies would need to be conducted to generate specific data for this compound.

General Biological Properties (e.g., antioxidant activity, as explored in vitro)

In addition to specific enzyme and receptor interactions, the broader biological properties of a compound, such as its antioxidant potential, are of significant interest. Many diseases are associated with oxidative damage from free radicals, and antioxidants can mitigate this damage. nih.govijpsonline.com